molecular formula C20H26N2O4S B3565674 N-(1-benzyl-4-piperidinyl)-2,5-dimethoxybenzenesulfonamide

N-(1-benzyl-4-piperidinyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B3565674
M. Wt: 390.5 g/mol
InChI Key: FPFXAMSVJDTHQE-UHFFFAOYSA-N
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Description

The compound “N-(1-benzyl-4-piperidinyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a benzyl group attached to a piperidine ring, which is a common structure in many pharmaceuticals . The 2,5-dimethoxybenzenesulfonamide part suggests the presence of a benzenesulfonamide moiety with methoxy groups at the 2 and 5 positions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring, a six-membered ring with one nitrogen atom, would likely contribute to the compound’s basicity. The benzenesulfonamide moiety might form hydrogen bonds, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperidine ring might undergo reactions typical for amines, such as acylation or alkylation. The benzenesulfonamide group might participate in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperidine ring and the sulfonamide group might increase its water solubility compared to a simple hydrocarbon .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with a piperidine ring act on the central nervous system, but without specific studies, it’s hard to predict the exact mechanism .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It might be interesting to investigate its biological activity, given the presence of functional groups common in pharmaceuticals .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-25-18-8-9-19(26-2)20(14-18)27(23,24)21-17-10-12-22(13-11-17)15-16-6-4-3-5-7-16/h3-9,14,17,21H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFXAMSVJDTHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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